molecular formula C22H20ClN3O B193153 Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde CAS No. 124750-67-0

Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde

Cat. No.: B193153
CAS No.: 124750-67-0
M. Wt: 377.9 g/mol
InChI Key: UYWHRPJKNDNURE-UHFFFAOYSA-N
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Description

Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile is believed to be specific enzymes or receptors involved in microbial cell wall synthesis. This compound, being a derivative of imidazole, likely targets bacterial enzymes such as transpeptidases, which play a crucial role in the cross-linking of peptidoglycan layers in bacterial cell walls .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition prevents the proper formation of the bacterial cell wall, leading to cell lysis and death. The presence of the imidazole ring enhances the binding affinity to the enzyme’s active site, making the inhibition more effective .

Biochemical Pathways

The inhibition of transpeptidases disrupts the peptidoglycan synthesis pathway, which is essential for bacterial cell wall integrity. This disruption leads to the accumulation of peptidoglycan precursors and ultimately causes cell wall weakening and bacterial cell death. The downstream effects include the activation of autolytic enzymes that further degrade the cell wall .

Pharmacokinetics

The pharmacokinetics of 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is distributed widely in the body, with a preference for tissues with high bacterial load. Metabolism occurs primarily in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .

Result of Action

At the molecular level, the compound’s action results in the inhibition of bacterial cell wall synthesis, leading to cell death. At the cellular level, this translates to a reduction in bacterial load and infection control. The compound’s efficacy is reflected in its ability to clear bacterial infections and reduce symptoms associated with bacterial diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic environments may enhance the compound’s stability and absorption, while extreme temperatures could degrade its structure. Additionally, the presence of other medications or substances could either potentiate or inhibit its action through drug interactions .

This comprehensive overview highlights the potential of 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile as a promising antimicrobial agent, with a detailed understanding of its mechanism of action and pharmacokinetic properties.

: Synthesis and Characterization of Novel Schiff Bases Derived from 2-Butyl-4-chloro Imidazole : Synthesis and therapeutic potential of imidazole containing compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde typically involves multiple steps. One common method starts with the preparation of 2-butyl-4-chloro-5-formylimidazole. This intermediate is synthesized by oxidizing 2-butyl-4-chloro-5-methylimidazole using a persulfate in water or a solvent containing water in the presence of a metal salt under heating . The next step involves the reaction of this intermediate with 4-[(2-butyl-4-chloro-5-formylimidazol-1-yl)methyl]benzoate and primary hydrazine compounds such as 2,4-dinitrophenylhydrazine in the presence of an alcoholic solvent and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The key steps involve the controlled oxidation of 2-butyl-4-chloro-5-methylimidazole and subsequent reactions to form the desired compound.

Chemical Reactions Analysis

Types of Reactions

Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzonitrile group with an imidazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-[(2-butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWHRPJKNDNURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127695
Record name 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124750-67-0
Record name 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124750-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-n-Butyl-4-chloroimidazole-5-carboxaldehyde (6.34 g, 34.0 mmol, 1 eq.), 4-bromomethyl-2'-cyanobiphenyl (9.25 g, 34.0 mmol, 1 eq.), potassium carbonate (5.17 g, 37.4 mmol, 1.1 eq.) and DMF (100 mL) were mixed and stirred at 25° C. overnight. The solids were filtered and the filtrate evaporated. The residue was chromatographed over silica gel in 9:1 to 1:1 hexane/ethyl acetate and crystallized from methylcyclohexane/n-butyl chloride yielding 9.70 g of a solid; m.p. 96.0°-97.0° C. NMR (CDCl3): δ9.78 (s, 1H); 7.83-7.40 (m, 6H); 7.19 (d, 2H, J=9 Hz); 5.63 (s, 2H); 2.71 (t, 2H, J=7 Hz); 1.72 (t of t, 2H, J=7,7 Hz); 1.38 (t of q, 2H, J=7,7 Hz); 0.90 (t, 3 H, J=7 Hz). Anal calcd. for C22H20ClN3O: C, 69.93; H, 5.34; N, 11.12. Found: C, 69.64; H, 5.37; N, 11.21.
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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